molecular formula C12H12N2O2S B1266135 3-(4-Aminophenyl)sulfonylaniline CAS No. 34262-32-3

3-(4-Aminophenyl)sulfonylaniline

Cat. No.: B1266135
CAS No.: 34262-32-3
M. Wt: 248.3 g/mol
InChI Key: ZMPZWXKBGSQATE-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)sulfonylaniline is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of sulfonylaniline, characterized by the presence of an amino group attached to the phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)sulfonylaniline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include aniline, 4-nitrobenzenesulfonyl chloride, and suitable solvents such as dichloromethane or toluene .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)sulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Aminophenyl)sulfonylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)sulfonylaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)sulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other sulfonylaniline derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-(4-aminophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZWXKBGSQATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876754
Record name BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34262-32-3
Record name Benzenamide, 3-((4-aminophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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